

Coated vs. Uncoated Diammonium Phosphate: A Comparative Guide to Maize Yield Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diammonium phosphite	
Cat. No.:	B1591576	Get Quote

An objective analysis of the effects of coated and uncoated diammonium phosphate on maize (Zea mays L.) yield, supported by experimental data and detailed protocols for researchers.

The application of diammonium phosphate (DAP) is a cornerstone of modern maize cultivation, providing essential phosphorus and nitrogen to ensure high yields. However, the rapid release of nutrients from conventional uncoated DAP can lead to inefficiencies in nutrient uptake and potential environmental concerns. The development of coated DAP formulations aims to address these challenges by providing a controlled release of nutrients, synchronized with the crop's demand. This guide offers a detailed comparison of the performance of coated versus uncoated DAP on maize yield, based on findings from multiple research studies.

Performance Comparison: Coated vs. Uncoated DAP on Maize Yield

Experimental data consistently demonstrates the superior performance of coated diammonium phosphate (DAP) in enhancing maize yield and nutrient use efficiency compared to its uncoated counterpart. Studies have shown that polymer-coated DAP can significantly increase various growth and yield attributes of maize.

At the full recommended application rate, polymer-coated DAP has been observed to increase maize grain yield by as much as 17% compared to uncoated DAP.[1] Even at a reduced application rate of 75%, polymer-coated DAP improved grain yield by 13% over the standard application of uncoated DAP.[1] This indicates a higher phosphorus-use efficiency, a critical

factor in sustainable agriculture. The improved efficiency is also reflected in the total phosphorus uptake by the maize plants, which was found to be 71% higher with the 100% recommended rate of polymer-coated DAP compared to uncoated DAP.[1]

The benefits of coated DAP extend to various growth parameters. For instance, at the 100% recommended rate, polymer-coated DAP led to a 10% increase in plant height, a 33% increase in the number of leaves per plant, and a 16% increase in 1000-grain weight when compared to uncoated DAP.[1] Furthermore, chlorophyll content, a key indicator of plant health and photosynthetic capacity, was also enhanced with the use of coated DAP.[1]

The combination of coated DAP with other soil amendments, such as humic acid or extracts from Paecilomyces variotii, has shown synergistic effects, further boosting maize yield and phosphorus use efficiency. For example, the application of coated DAP with humic acid increased yield and phosphorus use efficiency by 4.2% and 8.4%, respectively, compared to coated DAP alone.[2][3] Similarly, combining coated DAP with Paecilomyces variotii extracts resulted in an 8.2% increase in yield compared to DAP with the extracts.[4]

The mechanism behind this enhanced performance lies in the controlled-release nature of the coating, which synchronizes nutrient availability with the crop's needs, thereby reducing phosphorus fixation in the soil and ensuring a steady supply throughout the growing season.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data from comparative studies on coated and uncoated diammonium phosphate on maize.

Parameter	Uncoated DAP (100% Recommended Rate)	Coated DAP (100% Recommended Rate)	Coated DAP (75% Recommended Rate)	Coated DAP (50% Recommended Rate)
Grain Yield Increase over Uncoated DAP	-	17%[1]	13%[1]	-
Biological Yield Increase over Uncoated DAP	-	17%[1]	-	-
Plant Height Increase over Uncoated DAP	-	10%[1]	-	-
Number of Leaves per Plant Increase over Uncoated DAP	-	33%[1]	-	-
1000-Grain Weight Increase over Uncoated DAP	-	16%[1]	-	-
Total P Uptake Increase over Uncoated DAP	-	71%[1]	19%[1]	-
Agronomic Efficiency of P Increase over Uncoated DAP	-	-	-	65%[1]
Maize Yield Increase (vs. DAP, with Humic Acid)	_	4.2%[2][3]	-	-

P-Use Efficiency Increase (vs. DAP, with Humic Acid)	8.4%[2][3]	-	-
Maize Yield Increase (vs. DAP, with P. variotii extracts)	8.2%[4]	-	-

Experimental Protocols

The following sections detail the typical methodologies employed in field and pot experiments designed to compare the effects of coated and uncoated diammonium phosphate on maize.

Experimental Design

The most common experimental design for such studies is the Randomized Complete Block Design (RCBD). This design helps to minimize the effects of field variability. The treatments, consisting of different fertilizer types (coated and uncoated DAP) and application rates, are randomly assigned within each block (replication). Typically, experiments include a control group with no phosphorus application.

Field and Plot Setup

Field trials are conducted on selected sites with known soil characteristics. The soil is typically analyzed before the experiment to determine its baseline nutrient status, pH, and organic matter content. Each experimental plot has defined dimensions, for example, 6.1 meters wide and 15.2 meters long, with alleys between plots to prevent cross-contamination of treatments. Each plot consists of a specific number of maize rows, usually with a standard spacing between them.

Fertilizer Application

Fertilizers are applied based on the experimental treatments. The application can be done at the time of sowing (basal application) or in split doses depending on the study's objectives. For comparative studies, the coated and uncoated DAP are typically applied once at the beginning

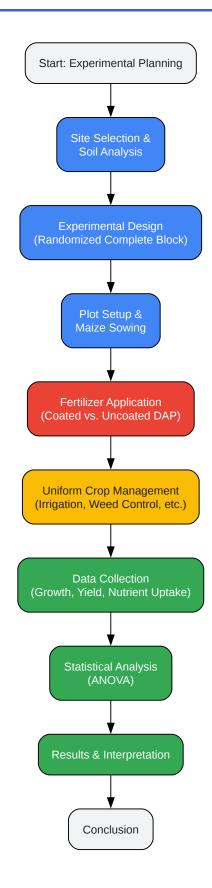
of the cropping season. The fertilizer is often placed in a band near the maize seeds or incorporated into the soil.

Crop Management

Apart from the fertilizer treatments, all other agronomic practices are kept uniform across all plots to ensure that any observed differences in maize growth and yield are primarily due to the fertilizer treatments. This includes using the same maize hybrid, maintaining a uniform plant density, and applying standard irrigation, weed control, and pest management practices.

Data Collection and Analysis

Throughout the growing season, various parameters are measured to assess the effects of the treatments. These include:


- Plant Growth Parameters: Plant height, number of leaves per plant, and stem diameter are periodically recorded.
- Chlorophyll Content: A SPAD meter is often used to get a quick and non-destructive measurement of leaf chlorophyll content.
- Biomass and Yield: At maturity, plants from the central rows of each plot are harvested to determine the biological yield (total above-ground biomass) and the grain yield. The grain yield is typically adjusted to a standard moisture content (e.g., 15.5%) for accurate comparison.
- Nutrient Analysis: Plant and soil samples are collected and analyzed in the laboratory to determine nutrient concentrations and uptake.

The collected data is then subjected to statistical analysis, most commonly the Analysis of Variance (ANOVA), to determine if there are significant differences between the treatment means.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the effects of coated and uncoated diammonium phosphate on maize yield.

Click to download full resolution via product page

Caption: Experimental workflow for comparing coated and uncoated DAP effects on maize.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Role of Polymeric Coating on the Phosphate Availability as a Fertilizer: Insight from Phosphate Release by Castor Polyurethane Coatings PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coated, Stabilized Enhanced-Efficiency Nitrogen Fertilizers: Preparation and Effects on Maize Growth and Nitrogen Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- To cite this document: BenchChem. [Coated vs. Uncoated Diammonium Phosphate: A
 Comparative Guide to Maize Yield Enhancement]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b1591576#coated-vs-uncoated-diammonium-phosphite-effects-on-maize-yield]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com